![molecular formula C24H29N7O B1435339 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one CAS No. 2204863-06-7](/img/structure/B1435339.png)
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
説明
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been identified as selective inhibitors of the cyclin-dependent kinases cdk4 and cdk6 .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of CDK4 and CDK6, which are key regulators of cell cycle progression .
Biochemical Pathways
If it inhibits cdk4 and cdk6, it would likely impact the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts as a CDK4/6 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting cell proliferation .
生化学分析
Biochemical Properties
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases CDK4 and CDK6 . These enzymes are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly in the G1 phase. The compound binds to the active site of these kinases, preventing their interaction with cyclin D, which is necessary for their activation. This interaction disrupts the phosphorylation of the retinoblastoma protein, a key step in cell cycle progression .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition leads to decreased cell proliferation and increased cell death, making it a potential candidate for cancer therapy. Additionally, the compound affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell growth and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK4 and CDK6 . The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other proteins involved in cell signaling and gene expression, further enhancing its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on CDK4 and CDK6 for several days, but prolonged exposure may lead to reduced efficacy and potential resistance in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth and increased survival rates in cancer models . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and myelosuppression . These adverse effects highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the metabolism of the compound . These metabolic pathways can influence the compound’s bioavailability and half-life, affecting its overall therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can diffuse across cell membranes due to its lipophilic nature, but it may also interact with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .
特性
IUPAC Name |
8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZESJXFABIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204863-06-7 | |
| Record name | 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)
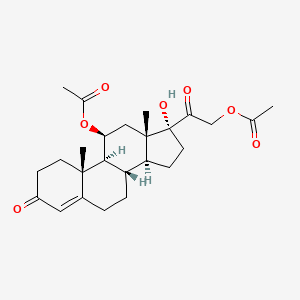

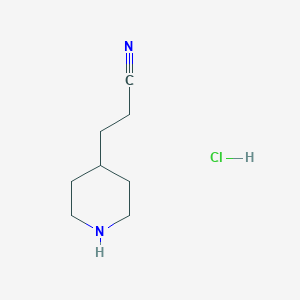
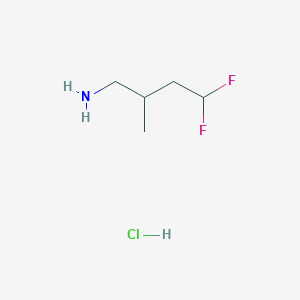
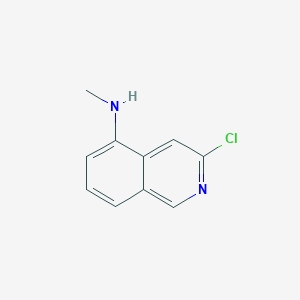
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B1435272.png)
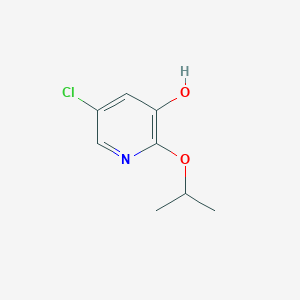
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
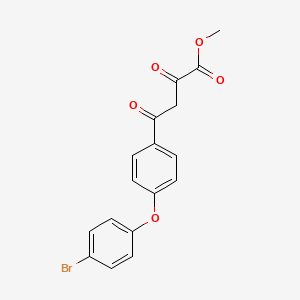
![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B1435278.png)
